molecular formula C22H21ClN2O5S B11134520 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide

Cat. No.: B11134520
M. Wt: 460.9 g/mol
InChI Key: PBTVPEOGIMXCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)21-14-16(23)12-13-20(21)29-2)15-22(26)24-18-10-6-7-11-19(18)30-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

PBTVPEOGIMXCJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.